

# Using MitoTracker Green FM in Confocal Microscopy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MitoTracker Green FM is a fluorescent dye used for staining mitochondria in live cells.[1][2] This cell-permeant probe selectively accumulates in mitochondria, where it covalently binds to mitochondrial proteins via their free thiol groups of cysteine residues.[3][4] A key feature of MitoTracker Green FM is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass. [5][6] The dye exhibits low fluorescence in aqueous solutions and becomes brightly fluorescent upon accumulation in the lipid environment of the mitochondria, resulting in a low background signal.[7][8] It has an excitation maximum at approximately 490 nm and an emission maximum at around 516 nm.[2][8] MitoTracker Green FM is designed for live-cell imaging applications as its fluorescence is not well-retained after fixation with aldehydes.[9][10]

# **Core Applications**

- Visualization of Mitochondrial Morphology: Enables high-resolution imaging of mitochondrial structure, distribution, and dynamics in living cells.[11]
- Assessment of Mitochondrial Mass: As its accumulation is largely independent of membrane potential, it can be used to quantify mitochondrial content within cells.[5][12]



- Cell Health and Viability Assays: Changes in mitochondrial mass and morphology can be indicative of cellular stress or apoptosis.[11][13]
- Co-localization Studies: Can be used in conjunction with other fluorescent probes to investigate the spatial relationship of mitochondria with other organelles or proteins.

## **Quantitative Data Summary**

The following tables provide a summary of the key spectral properties and typical experimental parameters for using **MitoTracker Green FM**.

Spectral Properties	Wavelength (nm)
Excitation Maximum	490[14]
Emission Maximum	516[2]
Recommended Laser Line	488 nm[14]
Recommended Emission Filter	500-550 nm[15]



Experimental Parameters	Recommended Range	Notes
Stock Solution Concentration	1 mM in high-quality DMSO[2] [9]	Prepare by dissolving 50 μg of lyophilized solid in 74.4 μL of DMSO.[2][9] Store at -20°C, protected from light, for up to 2 weeks.[2][9] Avoid freeze-thaw cycles.[2][9]
Working Concentration	20 - 500 nM[3][16]	Optimal concentration may vary depending on the cell type and experimental conditions. A typical starting range is 100-400 nM.[2][9]
Incubation Time	15 - 45 minutes[17]	A common incubation period is 15-30 minutes at 37°C.[2][9]
Incubation Temperature	37°C[2][9]	Maintain normal cell culture conditions during incubation.

# **Experimental Protocols**

## I. Reagent Preparation

- 1. Preparation of 1 mM MitoTracker Green FM Stock Solution: a. Allow the vial of lyophilized MitoTracker Green FM (50  $\mu$ g) to warm to room temperature before opening.[18] b. Add 74.4  $\mu$ L of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1 mM stock solution.[2][9] c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][9] The stock solution is stable for up to two weeks when stored properly.[2][9]
- 2. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1 mM stock solution. b. Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (typically between 100-400 nM).[2][9] For example, to make a 200 nM working solution in 1 mL of media, add 0.2  $\mu$ L of the 1 mM stock solution. c. Pre-warm the staining solution to 37°C before adding it to the cells.[10]



#### **II. Staining Protocol for Adherent Cells**

- Culture adherent cells on sterile coverslips or in glass-bottom dishes suitable for confocal microscopy.
- When cells reach the desired confluency, remove the culture medium.
- Add the pre-warmed staining solution containing MitoTracker Green FM to the cells, ensuring the entire surface is covered.[10]
- Incubate the cells for 15-30 minutes at 37°C under normal cell culture conditions (e.g., in a CO2 incubator).[2][9]
- After incubation, gently remove the staining solution.
- Wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any excess dye.[3]
- Add fresh, pre-warmed medium to the cells. To reduce background fluorescence, phenol redfree medium can be used for imaging.[2][9]
- Proceed with live-cell imaging on the confocal microscope. Note: Do not fix the cells, as this
  will quench the MitoTracker Green FM signal.[2][9]

#### **III. Staining Protocol for Suspension Cells**

- Harvest the suspension cells by centrifugation at approximately 400 g for 3-4 minutes.[17]
- Discard the supernatant and resuspend the cell pellet in the pre-warmed staining solution containing MitoTracker Green FM.[10] The cell density should be approximately 1x10<sup>6</sup> cells/mL.[17]
- Incubate the cells for 15-45 minutes at 37°C.[17]
- After incubation, centrifuge the cells to pellet them and remove the staining solution.
- Wash the cells twice by resuspending the pellet in a pre-warmed, serum-free medium or buffer and centrifuging.[17]



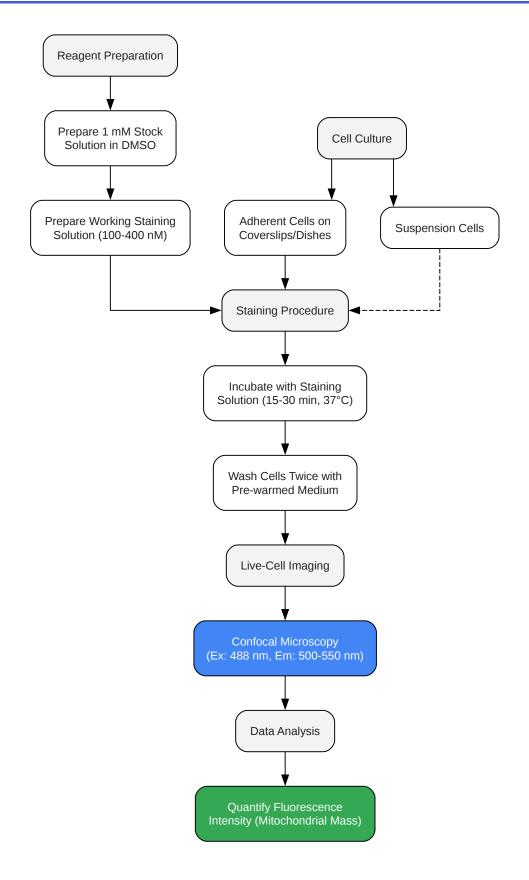
- Resuspend the final cell pellet in fresh, pre-warmed medium (phenol red-free is recommended for imaging).[17]
- The cells are now ready for analysis by confocal microscopy or flow cytometry.

# **Data Acquisition and Analysis**

For confocal microscopy, excite the stained cells using a 488 nm laser line and collect the emission between 500 nm and 550 nm.[15] For quantitative analysis of mitochondrial mass, the fluorescence intensity of the **MitoTracker Green FM** signal can be measured using image analysis software such as ImageJ.[15] A region of interest (ROI) can be drawn around individual cells to measure the mean fluorescence intensity.

#### **Visualizations**

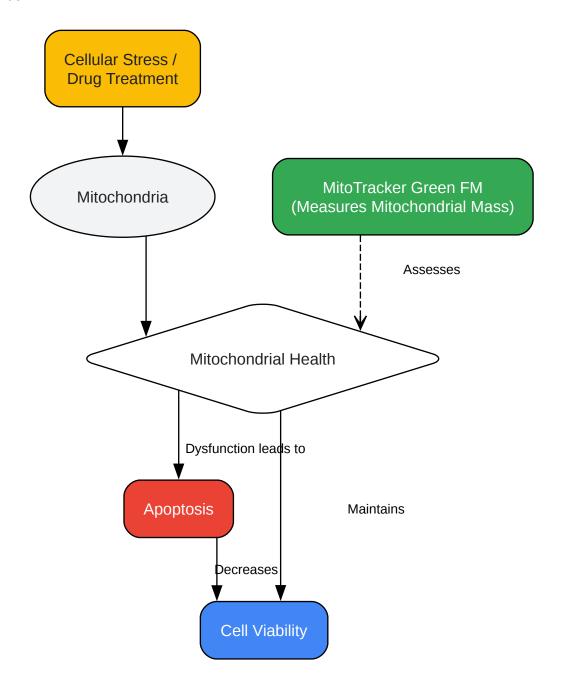




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Caption: Experimental workflow for staining live cells with **MitoTracker Green FM** for confocal microscopy.



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Caption: Role of mitochondrial health, assessed by **MitoTracker Green FM**, in cell viability and apoptosis.

## **Troubleshooting**



Problem	Possible Cause	Solution
No or weak signal	- Inactive dye (improper storage) Incorrect filter sets or laser lines Cell death.	- Use a fresh aliquot of the stock solution Ensure excitation and emission settings match the dye's spectra (Ex/Em: ~490/516 nm) Check cell viability before and after staining.
High background fluorescence	- Working concentration of the dye is too high Inadequate washing.	- Titrate the dye concentration to find the optimal level for your cell type Ensure thorough but gentle washing after incubation. Use phenol red-free medium for imaging.  [2][9]
Non-specific staining	- Dye concentration is too high, leading to accumulation in other cellular compartments.	- Reduce the working concentration of MitoTracker Green FM.
Phototoxicity or photobleaching	- Excessive laser power Prolonged exposure to excitation light.	- Use the lowest possible laser power that provides a sufficient signal Minimize the duration of light exposure during image acquisition.[19][20]
Signal is lost after fixation	- MitoTracker Green FM is not well-retained after aldehyde fixation.	- This is an expected characteristic of the dye. For experiments requiring fixation, consider using a fixable mitochondrial stain like MitoTracker Red CMXRos.[18]

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